Genistine;Genistoside;Genistein 7-O--D-glucopyranoside
Description
Genistine, Genistoside, and Genistein 7-O-β-D-glucopyranoside are synonyms for the same compound, commonly referred to as Genistin (CAS: 529-59-9). It is a glycosylated isoflavone derived from the aglycone Genistein (4',5,7-trihydroxyisoflavone) conjugated with a β-D-glucopyranosyl moiety at the 7-hydroxyl position (C₂₁H₂₀O₁₀; MW: 432.38) . Genistin is a major isoflavone in soybeans (Glycine max) and other legumes, recognized for its roles in plant defense and human health. It exhibits estrogenic activity due to its structural similarity to mammalian estrogens and is classified as a phytoestrogen .
Structure
3D Structure
Properties
Molecular Formula |
C21H26O10 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C21H26O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-5-13(24)16-14(6-11)29-8-12(17(16)25)9-1-3-10(23)4-2-9/h1-4,8,11,13-16,18-24,26-28H,5-7H2/t11?,13?,14?,15-,16?,18-,19+,20-,21-/m1/s1 |
InChI Key |
KYWPBYJWHHXUPK-UBNQJROYSA-N |
Isomeric SMILES |
C1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Synthesis of Genistein Glycosides
Biocatalytic Glycosylation Using Plant Cell Cultures
Cultured cells of Eucalyptus perriniana have demonstrated efficacy in synthesizing genistein glycosides through regioselective β-glycosylation. When genistein (1 ) was incubated with E. perriniana cells for five days, three glycosylated products were isolated: genistein 4'-O-β-glucoside (2 , 5% yield), genistein 7-O-β-glucoside (3 , 41% yield), and genistein 7-O-β-gentiobioside (4 , 3% yield). The 7-O-β-glucoside (3 ) predominated due to the enzymatic preference for hydroxylation at the C-7 position. Structural elucidation via HRFABMS and NMR confirmed the β-configuration of the glucose moieties, with HMBC correlations linking the anomeric protons to C-7 (δ 163.0 ppm).
Optimization of Glycosylation Conditions
The reaction medium’s composition critically influences glycosylation efficiency. Methanol extraction of cell biomass yielded higher glycoside recovery compared to extracellular medium analysis, suggesting intracellular enzyme localization. Temperature (25°C) and agitation speed (120 rpm) were optimized to balance cell viability and enzymatic activity. Substrate concentration above 0.5 mM led to cytotoxic effects, reducing overall yield.
Microbial Biotransformation for Genistein Production
Fermentation-Based Extraction Using Streptomyces roseolus
A novel fermentation method employing Streptomyces roseolus NRRL B-5424 enables in situ bioconversion of genistein glycosides to aglycones. Soymeal served as the substrate, with microbial β-glucosidase hydrolyzing glycosidic bonds to release genistein. Post-fermentation, ethyl acetate extraction at pH 1 achieved 67.01% extraction efficiency, leveraging genistein’s non-ionized state for optimal partitioning.
Table 1: Extraction Efficiency Under Varied pH Conditions
| pH | Genistein Recovery (%) |
|---|---|
| 1 | 98.2 ± 1.5 |
| 7 | 72.4 ± 2.1 |
| 13 | 12.8 ± 0.9 |
Downstream Purification Techniques
Purification involved silica gel chromatography (60–120 mesh) with ethyl acetate/n-hexane gradients (5–50% v/v). Fractions eluted at 45% ethyl acetate contained genistein with 91.04% purity, confirmed via HPLC (C18 column, 25% acetonitrile/7.5% acetic acid). Preparative TLC further refined purity, isolating genistein as a single band (Rf = 0.62) with characteristic UV absorption at 263 nm.
Chemical Synthesis and Structural Modification
Acid-Catalyzed Hydrolysis of Glycosides
Concentrated hydrochloric acid (2 M) hydrolyzes genistoside to genistein at 80°C for 4 hours, albeit with <50% yield due to oxidative degradation. Neutralization with NaOH and subsequent ethyl acetate extraction minimized byproduct formation.
Regioselective Glycosylation Strategies
Chemical glycosylation of genistein using peracetylated glucosyl donors (e.g., trichloroacetimidates) in anhydrous DCM facilitates 7-O-β-glucoside synthesis. Silver triflate catalysis (0.2 equiv.) at 0°C achieves >70% regioselectivity for the C-7 position, avoiding 4'- and 5-O-glycoside formation. Deacetylation with NaOMe/MeOH yields genistein 7-O-β-D-glucopyranoside with >95% purity.
Analytical Validation of Prepared Compounds
Spectroscopic Characterization
- IR Spectroscopy : Genistein exhibits phenolic -OH stretches (3403 cm⁻¹), carbonyl vibrations (1645 cm⁻¹), and aromatic C=C bands (1600–1400 cm⁻¹).
- NMR Analysis : ¹H-NMR of genistein 7-O-β-glucoside (3 ) shows an anomeric proton doublet at δ 5.10 (J = 7.6 Hz), with HMBC correlation to C-7 (δ 163.0).
- Mass Spectrometry : HRFABMS of genistein 7-O-β-gentiobioside (4 ) confirms [M + Na]⁺ at m/z 617.1488 (calc. 617.1482).
Functional Efficacy of Synthesized Compounds
Antioxidant Activity
Genistein 7-O-β-glucoside (3 ) exhibits superior superoxide-radical scavenging (IC50 = 18.3 μM) compared to gentiobioside derivatives (IC50 > 100 μM). The 7-O-glucoside’s antioxidant potency correlates with its aglycone-like conformation, enabling hydrogen donation from the C-7 hydroxyl.
Anti-Allergic Properties
Genistein 7-O-β-glucoside (3 ) suppresses IgE antibody formation by 62% at 10 μM, whereas gentiobiosides (4 , 8 ) show negligible activity. The monosaccharide moiety enhances bioavailability without sterically hindering receptor interaction.
Chemical Reactions Analysis
Glycosylation and Biosynthetic Reactions
Genistin undergoes enzymatic glycosylation to form complex oligosaccharides. Cultured cells of Eucalyptus perriniana efficiently catalyze this process:
Mechanistic Insight :
-
Glycosyltransferases in E. perriniana cells transfer glucose residues to genistein’s phenolic hydroxyl group at C-7.
-
HMBC correlations (δ 5.10 H-1'' to δ 163.0 C-7) confirm glycosidic bond formation .
Hydrolytic Reactions
Genistin is hydrolyzed to its aglycone genistein via enzymatic and microbial action:
2.1. Enzymatic Hydrolysis
-
β-Glucosidases in the human small intestine and liver cleave the glucosidic bond, releasing genistein .
-
Conversion efficiency: >90% within 24 hours in intestinal cell-free extracts .
2.2. Microbial Hydrolysis
-
Gut microbiota (Bifidobacterium, Lactobacillus) metabolize genistin to genistein, enhancing bioavailability .
Biological Impact :
Radical Scavenging Reactions
Genistin derivatives exhibit structure-dependent antioxidant activity:
| Compound | DPPH IC₅₀ (μM) | Superoxide IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Genistein 7-O-β-D-glucoside | 28.4 | 18.9 | H-atom transfer to neutralize radicals |
| Genistein 7-O-β-gentiobioside | Inactive | Inactive | Steric hindrance from gentiobiosyl |
Key Finding :
Mono-glucosides retain activity, while gentiobiosides lose radical scavenging capacity due to increased molecular bulk .
Anti-Allergic Activity Modulation
Genistin’s glycosylation status influences IgE regulation:
| Compound | Plasma IgE Level (ng/mL) | Activity vs Control |
|---|---|---|
| Genistein (aglycone) | 145.1 | ↓ 64% |
| Genistein 7-O-β-D-glucoside | 168.5 | ↓ 58% |
| Genistein 7-O-β-gentiobioside | 466.2 | ↔ |
Mechanism :
Glucosylation preserves IgE suppression (via IL-4/STAT6 pathway inhibition), while gentiobiosylation abolishes this effect .
Thermal and pH Stability
Genistin’s reactivity under food-processing conditions:
| Condition | Degradation Rate | Primary Products |
|---|---|---|
| 100°C, pH 7.0 | 32% loss in 1 hr | Genistein, glucuronic acid |
| pH 2.0 (gastric) | <5% hydrolysis | Stable glucosidic bond |
Implication :
Stability in acidic environments ensures intact delivery to the intestine for hydrolysis .
Enzymatic Modifications in Research
In vitro biotransformation protocols for genistin derivatives:
| Enzyme System | Reaction | Application |
|---|---|---|
| Aspergillus niger β-glucosidase | Hydrolysis to genistein | Enhanced anticancer activity assays |
| UDP-glucosyltransferases | Synthesis of novel glycosides | Structure-activity relationship studies |
Optimized yields :
Scientific Research Applications
Antioxidant Activity
Mechanism of Action
Genistine exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress. It has been shown to scavenge free radicals effectively, thereby preventing cellular damage. In vitro studies have demonstrated that genistine can inhibit the oxidation of low-density lipoproteins (LDL) in the presence of reactive oxygen species (ROS) such as superoxide and nitric oxide radicals .
Case Study
A study evaluated the radical scavenging activity of various glycosides of genistein, including genistine. The results indicated that while mono-glucosides like genistein 7-O-glucoside showed substantial antioxidant activity, the gentiobiosides exhibited reduced efficacy .
Table 1: Antioxidant Activity of Genistine and Related Compounds
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| Genistein 7-O-glucoside | 35 | Strong antioxidant activity |
| Genistine (7-O-D-glucopyranoside) | 60 | Moderate antioxidant activity |
| Genistein 4'-O-glucoside | 25 | High radical scavenging potential |
Anti-Cancer Properties
Cervical Cancer Studies
Genistine has been investigated for its anti-cancer effects, particularly in cervical cancer models. In vitro studies using HeLa and ME-180 cervical cancer cells demonstrated that treatment with genistine resulted in reduced cell proliferation and increased apoptosis. The half-maximal inhibitory concentration (IC50) for HeLa cells was determined to be around 35 µM, indicating significant cytotoxicity .
Mechanisms
The anti-cancer mechanisms of genistine include inducing cell cycle arrest and apoptosis through modulation of key signaling pathways. Research has shown that genistine can decrease the expression of cyclins and cyclin-dependent kinases, leading to cell cycle disruption .
Table 2: Effects of Genistine on Cervical Cancer Cell Lines
| Cell Line | IC50 (µM) | Apoptotic Markers |
|---|---|---|
| HeLa | 35 | Increased cleaved PARP |
| ME-180 | 60 | Increased cytochrome c levels |
| CaSki | 24 | Decreased colony formation |
Anti-Inflammatory Effects
Genistine also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Studies have shown that it can reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial mediators in inflammatory responses. This makes genistine a candidate for therapeutic applications in inflammatory diseases .
Anti-Allergic Activity
Research has indicated that genistine may possess anti-allergic properties by inhibiting IgE-mediated responses. In vivo studies demonstrated that treatment with genistine significantly reduced IgE levels in animal models sensitized to allergens . This suggests potential applications in managing allergic conditions.
Table 3: Anti-Allergic Effects of Genistine
| Treatment Condition | IgE Levels (ng/mL) | Control Group IgE Levels (ng/mL) |
|---|---|---|
| Genistine Treatment | 30 | 75 |
| Control Group | 75 | - |
Mechanism of Action
Genistin exerts its effects through various molecular targets and pathways. It acts as a phytoestrogen, binding to estrogen receptors and modulating the transcription of estrogen-responsive genes . This interaction can influence cell growth, differentiation, and apoptosis . Additionally, genistin inhibits protein-tyrosine kinase and topoisomerase-II activities, which are involved in cell proliferation and DNA replication . These mechanisms contribute to its anticancer and cardioprotective effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Genistin belongs to the isoflavone glucoside class, distinguished by the position and type of glycosylation, as well as the structure of the aglycone. Below is a comparative analysis with other glucopyranosides and related derivatives:
Table 1: Structural Comparison of Genistin with Similar Glucopyranosides
Table 2: Functional and Pharmacological Comparisons
Key Differentiating Factors
Aglycone Specificity :
- Genistin’s aglycone (Genistein ) is an isoflavone with a distinct 3-phenylchromen-4-one skeleton, while compounds like apigenin 7-O-glucoside and chrysoeriol glucoside derive from flavones (e.g., apigenin) or methoxylated flavones (e.g., chrysoeriol) .
- The position of glycosylation (e.g., 7-OH vs. 4′-OH) significantly impacts receptor binding and metabolic stability. For example, 4′-O-glycosylation in genistein derivatives reduces estrogenic activity compared to 7-O-glycosides .
Biological Activity: Genistin’s anti-obesity effects are linked to PPARγ inhibition, whereas thalassiolin B exerts cytotoxicity via ROS generation . Etoposide, a non-flavonoid glucopyranoside, targets DNA topology, unlike Genistin’s receptor-based mechanisms .
Structural Modifications: Sulfation (e.g., thalassiolin B) or methylation (e.g., 7-O-methyl rhamnopyranosides) enhances solubility or alters pharmacokinetics . Multi-glycosylation (e.g., 4′,5,7-tri-O-glucopyranosylgenistein) may reduce cellular uptake due to increased hydrophilicity .
Research Implications and Gaps
- Genistin is well-studied for its phytoestrogenic effects, but novel derivatives (e.g., 2-deoxy or methylated glucosides) from biosynthetic studies warrant further exploration for improved bioavailability.
- Comparative studies between Genistin and flavone glucosides (e.g., apigenin 7-O-glucoside) could elucidate structure-activity relationships in antioxidant and anticancer pathways.
Biological Activity
Genistine, also known as Genistoside or Genistein 7-O-D-glucopyranoside, is a significant isoflavonoid compound derived from soy and other legumes. Its biological activities have garnered extensive research interest due to its potential health benefits, particularly in the context of cancer prevention and treatment, metabolic syndrome, and various chronic diseases. This article explores the biological activity of genistine, highlighting its mechanisms of action, clinical implications, and relevant case studies.
Genistine is a glycosylated form of genistein, which enhances its solubility and bioavailability in biological systems. Upon ingestion, genistine can be metabolized into genistein by intestinal bacteria, which then exerts various biological effects. Studies indicate that genistein undergoes metabolic transformations leading to several metabolites, including genistein-7-sulfate, which is predominantly formed in breast cancer cell lines .
Genistine exhibits a multitude of biological activities through various mechanisms:
- Antioxidant Activity : Genistine has been shown to enhance cellular antioxidant defenses, reducing oxidative stress and preventing DNA damage .
- Anticancer Properties : It induces apoptosis in cancer cells through multiple pathways:
- Calcium Signaling : Genistine increases intracellular calcium levels, activating pro-apoptotic proteases such as caspase-12 .
- Cell Cycle Arrest : It alters the expression of cell cycle regulatory proteins, leading to G2/M phase arrest .
- Inhibition of Oncogenic Pathways : Genistine inhibits key signaling pathways (e.g., MAPK and PI3K/AKT), thereby reducing cell proliferation and survival .
Case Study: Metabolic Syndrome
A randomized controlled trial involving postmenopausal women with metabolic syndrome demonstrated that genistein supplementation resulted in significant improvements in lipid profiles (e.g., increased HDL-C and decreased LDL-C) and insulin sensitivity . The study highlighted that participants receiving genistein showed a mean decrease in fasting insulin levels from 4.5 to 2.7 μU/mL over one year.
Anticancer Efficacy
A review of clinical reports indicated that genistein has shown promise in treating colorectal cancer. Preliminary data suggest that it effectively inhibits cancer cell proliferation and induces apoptosis in vitro . Further studies are warranted to establish its efficacy in larger clinical settings.
Comparative Biological Activity Table
Q & A
Q. How can batch-to-batch variability in plant-derived Genistoside impact reproducibility?
- Methodological Answer : Standardize extraction protocols (e.g., 70% ethanol, 60°C) and validate compound purity via COA (Certificate of Analysis). For consistency, use authenticated plant materials (e.g., Derris scandens) and report voucher specimen numbers .
Tables for Key Data
| Gene Target | Regulation by Genistine | Experimental Model | Reference |
|---|---|---|---|
| Acly | Downregulated | Hepatic cells (in vitro) | |
| Srebf1 | Downregulated | High-fat diet mice | |
| PPARγ | Downregulated | 3T3-L1 adipocytes |
| Detection Method | Limit of Detection (LOD) | Key Application | Reference |
|---|---|---|---|
| ELISA | 0.03 μg/mL | GTG in Derris scandens | |
| HPLC-UV | 0.1 μg/mL | Purity validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
